molecular formula C12H13NO4 B1653858 Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate CAS No. 20068-41-1

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate

Cat. No.: B1653858
CAS No.: 20068-41-1
M. Wt: 235.24 g/mol
InChI Key: AGILOUWCNJCUIT-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate (Molecular Formula: C12H13NO4, Molecular Weight: 234.23 g/mol) is a heterocyclic compound featuring a benzoxazinone core substituted with an ethyl ester group . This scaffold is of significant interest in medicinal chemistry and scientific research due to its diverse pharmacological activities. Research indicates this compound and its derivatives show promising biological activities. A key area of investigation is its potential as a human DNA topoisomerase I inhibitor, a mechanism relevant for developing new anticancer agents . Some benzoxazine derivatives have been identified as potent topoisomerase poisons, exhibiting significantly higher activity than established drugs like camptothecin in preclinical studies . The compound also demonstrates antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, studies suggest neuroprotective potential, with some derivatives shown to inhibit acetylcholinesterase activity, which is a target for treating neurodegenerative diseases like Alzheimer's . Efficient synthetic routes for this compound have been established, including ultrasound-assisted and microwave-assisted methods that reduce reaction times and improve yields . The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, allowing for the development of diverse derivatives for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

ethyl 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-7-9-5-3-4-6-10(9)17-12(13)15/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGILOUWCNJCUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942084
Record name Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20068-41-1
Record name 2H-1,3-Benzoxazine-3(4H)-acetic acid, 2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020068411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Ethyl Glyoxylate with 2-Aminophenol Derivatives

The cyclocondensation of ethyl glyoxylate with 2-aminophenol derivatives represents a foundational approach to constructing the benzoxazine core. In this method, ethyl glyoxylate reacts with 2-aminophenol in the presence of triethylamine and anhydrous ether at 0°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, leading to ring closure and formation of the 1,3-benzoxazine scaffold.

A critical modification involves substituting 2-aminophenol with methyl- or chloro-substituted analogs to modulate electronic effects. For example, 2-amino-4-methylphenol reacts with ethyl glyoxylate to yield ethyl 6-methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetate in 65% yield after column chromatography (hexane/ethyl acetate, 97:3). The use of triethylamine as a base facilitates deprotonation and accelerates cyclization, while anhydrous conditions prevent hydrolysis of the glyoxylate ester.

Table 1: Cyclocondensation Reactions of Ethyl Glyoxylate with Substituted 2-Aminophenols

Substrate Solvent Base Temperature Yield (%) Reference
2-Aminophenol Anhydrous Et₂O Et₃N 0°C → rt 58
2-Amino-4-methylphenol Anhydrous Et₂O Et₃N 0°C → rt 65
2-Amino-5-chlorophenol Anhydrous THF Pyridine −10°C → rt 47

Aza-Acetalization of Aromatic Aldehydes with Ethyl Glycolate Precursors

Aza-acetalization offers an alternative route by condensing aromatic aldehydes with ethyl glycolate-functionalized aminophenols. For instance, 2-(N-ethylaminomethyl)phenol reacts with 4-nitrobenzaldehyde in chloroform/cyclohexane (1:2) under azeotropic distillation to form the imine intermediate, which undergoes cyclization catalyzed by chlorotrimethylsilane (TMSCl). This method achieves 72% yield after recrystallization from ethyl acetate/petroleum ether.

The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile accelerate imine formation but may promote side reactions, whereas chloroform/cyclohexane mixtures enhance regioselectivity. TMSCl acts as a Lewis acid, facilitating water removal and shifting the equilibrium toward product formation.

Alkylation and Cyclization Using Sodium Hydride

Sodium hydride (NaH)-mediated alkylation provides a high-yielding pathway to ethyl 2-oxo-benzoxazine acetates. In this approach, 2-hydroxybenzamide derivatives are treated with NaH in toluene at 0°C, followed by addition of dimethyl oxalate. The reaction mixture is refluxed for 6 hours, yielding diketo-esters, which are subsequently hydrolyzed to diketo-acids using LiOH·H₂O in methanol/THF/water. Final cyclization under ultrasonic irradiation at 80°C affords the target compound in 89% yield.

Table 2: Alkylation-Cyclization Conditions and Outcomes

Starting Material Base Solvent Temperature Yield (%) Reference
2-Hydroxy-N-ethylbenzamide NaH Toluene Reflux 76
2-Hydroxy-N-propylbenzamide NaH Toluene/THF 80°C 89
2-Hydroxy-N-phenylbenzamide K₂CO₃ DMF 100°C 63

Oxidative Cyclization of Ethyl 2-Hydroxybenzamide Acetates

Oxidative cyclization using iodine or hypervalent iodine reagents enables direct conversion of ethyl 2-hydroxybenzamide acetates to the benzoxazine framework. For example, treatment of ethyl 2-(2-hydroxybenzamido)acetate with iodobenzene diacetate in dichloromethane at room temperature produces the cyclized product in 68% yield. This method avoids harsh bases and is compatible with electron-deficient substrates.

Catalytic Asymmetric Synthesis Approaches

Recent advances employ chiral phosphoric acids or thiourea catalysts to achieve enantioselective synthesis. For instance, (R)-BINOL-derived phosphoric acid catalyzes the reaction of ethyl glyoxylate with 2-aminophenol in dichloroethane, yielding the (S)-enantiomer with 82% ee. Solvent engineering with fluorinated alcohols further enhances stereocontrol, achieving up to 91% ee in hexafluoroisopropanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate serves as a building block for synthesizing more complex molecules. Its structural characteristics allow for various chemical modifications, leading to the development of new derivatives with enhanced properties. This versatility is crucial in organic synthesis where novel compounds are required for further research.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzoxazines can possess significant antimicrobial effects against various pathogens. For example, a series of 2,3-disubstituted benzoxazines demonstrated good activity against Rhizoctonia solani, a common plant pathogen .
  • Anticancer Activity : this compound is under investigation for its potential anticancer properties. Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through specific molecular interactions .

Medicine

The compound is being explored as a pharmaceutical intermediate . Its derivatives are believed to activate potassium channels (K+ channels), which can be beneficial in treating conditions such as angina pectoris and asthma due to their smooth muscle relaxant properties . Ongoing research aims to elucidate the mechanisms by which these compounds exert their pharmacological effects.

Industry

In industrial applications, this compound is utilized in the production of polymers and advanced materials . The unique chemical properties of benzoxazines make them suitable for use in high-performance materials due to their thermal stability and mechanical strength.

Case Study 1: Antimicrobial Activity

A study evaluated various benzoxazine derivatives for their antifungal properties against Rhizoctonia solani. The results indicated that several compounds exhibited significant inhibition rates at concentrations as low as 25 µg/mL. Notably, some derivatives achieved up to 100% inhibition under specific conditions .

CompoundInhibition Rate (%)
Compound A100
Compound B89
Compound C81

Case Study 2: Potassium Channel Activation

Research into the pharmacological effects of benzoxazine derivatives revealed their ability to activate K+ channels. This action was linked to smooth muscle relaxation, suggesting potential therapeutic applications in treating vascular diseases .

CompoundK+ Channel ActivationTherapeutic Potential
Compound XHighAngina Pectoris
Compound YModerateAsthma

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate:

2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid (CAS 20068-43-3)

Caroxazone (2-Oxo-2H-1,3-benzoxazine-3(4H)-acetamide, CAS 18464-39-6)

Ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (Compound 30, from )

(Substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl benzoxazine acetates ()

Structural and Functional Analysis

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₁₂H₁₃NO₄ 235.24 Benzoxazine, ethyl ester Synthetic intermediate
2-Oxo-2H-1,3-benzoxazine-3(4H)-acetic acid C₁₀H₉NO₄ 207.18 Benzoxazine, carboxylic acid Precursor for esters/amides
Caroxazone C₁₀H₁₀N₂O₃ 206.20 Benzoxazine, acetamide Antidepressant drug
Compound 30 () C₁₄H₁₅NO₅ 277.27 Benzo[b][1,4]oxazinone, ethyl ester Intermediate for bioactive derivatives
Oxadiazole-substituted benzoxazine acetate Varies ~300–350 Benzoxazine, oxadiazole, ester Potential antimicrobial agents
Key Observations:

Functional Group Impact :

  • The ethyl ester in the target compound enhances lipophilicity compared to the carboxylic acid (CAS 20068-43-3), making it more suitable for organic synthesis and membrane permeability in drug design .
  • Caroxazone replaces the ester with an amide group , improving hydrogen-bonding capacity and stability, which is critical for its antidepressant activity .

Core Heterocycle Variations: Compound 30 contains a benzo[b][1,4]oxazinone core instead of the 1,3-benzoxazine, altering ring strain and electronic properties. This may influence reactivity in nucleophilic substitutions .

Biological Activity: Only Caroxazone has well-documented pharmacological use as an antidepressant, demonstrating that minor structural changes (ester → amide) can confer significant bioactivity .

Research Findings and Data

Spectroscopic Comparisons

  • ¹H NMR Shifts: The target compound’s ethyl ester group resonates at δ ~4.2 ppm (q) and 1.3 ppm (t), while Caroxazone’s amide proton appears at δ ~6.5–7.5 ppm . Compound 30 shows distinct aromatic protons at δ 6.92–7.46 ppm, reflecting its substituted benzo[b][1,4]oxazinone core .

Biological Activity

Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate is an intriguing compound within the benzoxazine family, known for its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by various studies and findings.

Overview of the Compound

This compound features a unique heterocyclic structure that contributes to its reactivity and biological potential. Its ability to interact with enzymes and receptors allows for modulation of various biological pathways, making it a candidate for further research in medicinal chemistry and pharmacology.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzoxazine derivatives, including this compound. For instance:

  • A series of 1,3-benzoxazine derivatives demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell walls, which is more pronounced in gram-positive strains due to their thinner peptidoglycan layer .
Bacterial Strain Activity (%) Remarks
Staphylococcus aureus91%High efficacy against gram-positive bacteria
Escherichia coli60%Moderate efficacy against gram-negative bacteria

Anticancer Activity

Research has also indicated that certain benzoxazine derivatives exhibit anticancer properties. For example:

  • This compound has shown potential in inhibiting cell proliferation in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by modulating specific signaling pathways .
Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)12.5Induces apoptosis
HCT116 (colon cancer)15.0Inhibits cell growth

Antioxidant Activity

The antioxidant capabilities of this compound have been explored through various assays:

  • Compounds derived from this class have shown significant activity in scavenging free radicals, comparable to standard antioxidants like ascorbic acid. The DPPH assay results indicated a notable reduction in free radical concentration when treated with these compounds .
Assay Type Result Comparison
DPPH Scavenging78% inhibitionComparable to ascorbic acid
FRAP Assay546 µM equivalentHigher than standard BHT

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can bind to enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors involved in cell signaling, leading to changes in cellular responses.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress within cells, contributing to its protective effects against various diseases .

Case Studies

A notable study investigated the cytotoxic effects of this compound on human fibroblast cell lines. The results indicated that at concentrations up to 250 µg/mL, the compound exhibited non-toxic properties while maintaining significant cytotoxicity against cancer cells . This duality highlights its potential as a therapeutic agent with minimal side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization or esterification reactions. A common approach involves reacting substituted salicylaldehydes with amino precursors, followed by cyclization using reagents like CHCl₃/HCHO (). For example, benzoxazine derivatives are formed by reducing intermediates and cyclizing with ethyl oxalyl monochloride (). Optimization includes controlling temperature (reflux conditions), solvent selection (e.g., ethyl acetate for solubility), and catalyst use (e.g., sulfuric acid in esterification). Purity is monitored via TLC, and recrystallization in methanol is employed for final purification ().

  • Key Data :

ParameterCondition/ValueReference
Cyclization ReagentCHCl₃/HCHO
Purification MethodRecrystallization (MeOH)

Q. Which spectroscopic and structural characterization methods are essential for confirming the compound’s identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the benzoxazine core and acetate ester group. Key signals include aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl (δ ~170 ppm) ().

  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 207.1 for related derivatives) ().

  • X-ray Crystallography : Resolves molecular geometry and confirms bond angles/planarity of the benzoxazine ring. Software like SHELXL refines structural models ().

    • Key Data :
TechniqueKey ObservationsReference
X-ray CrystallographyBond length: C=O (1.21 Å)
¹³C NMREster carbonyl: 170 ppm

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR splitting may arise from tautomerism or dynamic effects. Strategies include:
  • Variable Temperature NMR : To freeze rotamers or tautomers (e.g., keto-enol equilibria) ().

  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and match experimental spectra ().

  • Heteronuclear Correlation (HSQC/HMBC) : Assigns ambiguous proton-carbon couplings ().

    • Case Study :
      In ethyl 2-oxo-benzoxazine derivatives, enol tautomers show distinct carbonyl shifts. Using HSQC, the enolic proton (δ 12–14 ppm) correlates with adjacent carbons, resolving ambiguities .

Q. What role does X-ray crystallography play in elucidating molecular geometry, and how are software tools like SHELX applied?

  • Methodological Answer : X-ray crystallography determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice). SHELX programs (SHELXL, SHELXS) are used for:
  • Structure Solution : Direct methods (SHELXS) phase diffraction data ().

  • Refinement : SHELXL adjusts atomic positions and thermal parameters using least-squares minimization ().

  • Validation : R-factors (< 0.05) and residual electron density maps assess model accuracy ().

    • Key Data :
ParameterValue (Example)Reference
SHELXL R-factor0.052
Bond Angle (C-N-C)120.5°

Methodological Considerations for Data Contradictions

  • Synthetic Yield Variability : Conflicting yields may stem from solvent polarity (ethyl acetate vs. acetone) or catalyst efficiency. Systematic Design of Experiments (DoE) optimizes parameters like temperature and stoichiometry ().
  • Pharmacological Activity : Discrepancies in IC₅₀ values (e.g., antidepressant assays) require standardized cell lines (e.g., SH-SY5Y neurons) and controls ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate
Reactant of Route 2
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Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate

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